2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of anthracene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthracene-9-carbaldehyde with 2-aminobenzamide under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and anthracene derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death . In electronic applications, its photophysical properties are exploited to enhance the efficiency of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of the anthracene and quinazolinone moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .
Properties
CAS No. |
192513-20-5 |
---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-anthracen-9-yl-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c25-22-18-11-5-6-12-19(18)23-21(24(22)26)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13,21,23,26H |
InChI Key |
LOPBJDJTVRIXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4NC5=CC=CC=C5C(=O)N4O |
Origin of Product |
United States |
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